molecular formula C10H19NO2 B7900429 3-Cyclohexyl-2-(methylamino)propanoic acid CAS No. 5428-06-8

3-Cyclohexyl-2-(methylamino)propanoic acid

Cat. No.: B7900429
CAS No.: 5428-06-8
M. Wt: 185.26 g/mol
InChI Key: GBMDYACPQYNUGA-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-(methylamino)propanoic acid is an organic compound with the molecular formula C10H19NO2 It is a derivative of propanoic acid, featuring a cyclohexyl group and a methylamino group attached to the second and third carbon atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-2-(methylamino)propanoic acid can be achieved through several methods. One common approach involves the alkylation of cyclohexylamine with a suitable alkyl halide, followed by the introduction of the propanoic acid moiety. The reaction conditions typically involve the use of a base, such as sodium hydroxide, to facilitate the alkylation process. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using cyclohexylamine and appropriate alkylating agents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2-(methylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of cyclohexyl ketones or carboxylic acids.

    Reduction: Formation of cyclohexyl alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Cyclohexyl-2-(methylamino)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-(methylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexyl-2-(methylamino)propanoic acid
  • 3-Cyclohexyl-2-(ethylamino)propanoic acid
  • 3-Cyclohexyl-2-(methylamino)butanoic acid

Uniqueness

3-Cyclohexyl-2-(methylamino)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclohexyl group and the methylamino group in the propanoic acid framework allows for unique interactions and reactivity patterns compared to other similar compounds.

Properties

IUPAC Name

3-cyclohexyl-2-(methylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMDYACPQYNUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5428-06-8
Record name NSC12798
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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